molecular formula C10H13BrO B1289795 4-Bromo-1-ethoxy-2-ethylbenzene CAS No. 749932-54-5

4-Bromo-1-ethoxy-2-ethylbenzene

Cat. No. B1289795
CAS RN: 749932-54-5
M. Wt: 229.11 g/mol
InChI Key: FCBPYBOOXFYKJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-Bromo-1-ethoxy-2-ethylbenzene” involves the alkylation of 1-Bromo-2-ethylbenzene with ethyl iodide in the presence of a base, such as potassium carbonate. The reaction mechanism involves the formation of the carbanion of ethyl iodide, which attacks the benzene ring of 1-Bromo-2-ethylbenzene.


Molecular Structure Analysis

The molecular formula of “4-Bromo-1-ethoxy-2-ethylbenzene” is C10H13BrO . The InChI code is 1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electron in the pi bond attacking the electrophile, forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical form of “4-Bromo-1-ethoxy-2-ethylbenzene” is liquid . It has a molecular weight of 229.12 g/mol . The compound is sealed in dry and stored at room temperature .

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

4-bromo-1-ethoxy-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPYBOOXFYKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595780
Record name 4-Bromo-1-ethoxy-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-ethoxy-2-ethylbenzene

CAS RN

749932-54-5
Record name 4-Bromo-1-ethoxy-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (3.3 g, 23.6 mmol) followed by iodoethane (0.63 mL, 7.9 mmol) were added to a solution of 4-bromo-2-ethyl-phenol (1.6 g, 7.9 mmol) in DMF (10 mL). The mixture was stirred for 20 hours and then partitioned between 1N HCl and EtOAc. The organic layers were washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated. The crude yellow oil was purified by flash column chromatography (hexanes) to give the desired product (1.3 g, 72%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
72%

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